Cas no 81093-37-0 (Pravastatin)

Pravastatin is a competitive inhibitor of HMG-CoA reductase, an enzyme critical to cholesterol biosynthesis. As a hydrophilic statin, it exhibits selective action on hepatic cells, minimizing peripheral tissue exposure and reducing the risk of myotoxicity. Its primary advantage lies in its efficacy in lowering low-density lipoprotein (LDL) cholesterol and triglycerides while elevating high-density lipoprotein (HDL) cholesterol, making it a key therapeutic agent for hypercholesterolemia and cardiovascular risk reduction. Pravastatin undergoes minimal cytochrome P450 metabolism, reducing potential drug-drug interactions compared to lipophilic statins. Its renal excretion profile and established safety in elderly and renally impaired patients further support its clinical utility. The compound is available in sodium salt form for enhanced solubility and bioavailability.
Pravastatin structure
Pravastatin structure
商品名:Pravastatin
CAS番号:81093-37-0
MF:C23H36O7
メガワット:424.52774810791
CID:60294
PubChem ID:54687

Pravastatin 化学的及び物理的性質

名前と識別子

    • Pravastatin
    • (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
    • (3R,5R)-3,5-dihydroxy-7-{(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyloxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}heptanoic acid
    • [14C]-Pravastatin
    • [3H]-Pravastatin
    • Eptastatin
    • Oliprevin
    • Pravachol
    • Pravastatina
    • Pravastatina [Spanish]
    • Pravastatine
    • Pravastatinum [Latin]
    • (+)-(3R,5R)-3,5-Dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(S)-2-methylbutyryloxy]-1,2,6,7,8,8a-hexahydro-1-naphthyl]-heptanoic acid
    • GTPL2953
    • NCGC00188962-01
    • BRD-K60511616-236-08-9
    • (3R,5R)-3,5-dihydroxy-7-((1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-(((2S)-2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid
    • 3beta-Hydroxycompactin
    • HY-B0165
    • 1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-beta,delta,6-trihydroxy-2-methyl-8-((2S)-2-methyl-1-oxobutoxy)-, (betaR,deltaR,1S,2S,6S,8S,8aR)-
    • Pravastatin-3H
    • 1,4-Butanedisulfonicaciddisodiumsalt
    • Pravastatin [INN:BAN]
    • (betaR,deltaR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-beta,delta,6-trihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoic acid
    • Pravator (TN)
    • UNII-KXO2KT9N0G
    • H12037
    • KXO2KT9N0G
    • NS00000420
    • KS-5015
    • (+)-(3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(S)-2-methylbutyryl]oxy}-1,2,6,7,8,8a-hexahydro-1-naphthyl]heptanoic acid
    • (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
    • (+)-(3R,5R)-3,5-dihydroxy-7-((1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-(((S)-2-methylbutyryl)oxy)-1,2,6,7,8,8a-hexahydro-1-naphthyl)heptanoic acid
    • BRD-K60511616-236-01-4
    • 1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-beta,delta,6-trihydroxy-2-methyl-8-(2-methyl-1-oxobutoxy)-, (1S-(1alpha(betas*,deltas*),2alpha,6alpha,8beta(R*),8aalpha))-
    • Pravastatin acid
    • 81093-37-0
    • Pravastatinum
    • TUZYXOIXSAXUGO-PZAWKZKUSA-N
    • CCRIS 7557
    • BDBM20688
    • A840039
    • Pravastatin (INN)
    • HSDB 8368
    • CCG-221195
    • Pravastatine [French]
    • Mevalothin
    • s5713
    • C01844
    • HMS3715P11
    • 1,2,6,7,8,8a-hexahydro-beta,delta,6-trihydroxy-2-methyl-8-(2-methyl-1-oxobutoxy)-, (1S-(1alpha(betaS*,deltaS*),2alpha,6alpha,8beta(R*),8aalpha))-1-Naphthaleneheptanoic acid
    • EN300-6481366
    • C10AA03
    • AKOS015895229
    • DTXCID003498
    • SR-01000781259-2
    • CHEBI:63618
    • DTXSID6023498
    • NCGC00188962-02
    • CHEMBL1144
    • D08410
    • LMFA05000695
    • (3R,5R)-3,5-dihydroxy-7-((1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-((S)-2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid
    • PRAVASTATIN [WHO-DD]
    • Pravastatinum (Latin)
    • SCHEMBL1117
    • 1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-.beta.,.delta.,6-trihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-, (.beta.R,.delta,R,1S,2S,6S,8S,8aR)-
    • BIDD:GT0773
    • PRAVASTATIN [EMA EPAR]
    • (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid
    • PRAVASTATIN [VANDF]
    • (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid
    • Q1240093
    • Pravator
    • BRD-K60511616-236-02-2
    • (1S-(1alpha(betaS*,deltaS*),2alpha,6alpha,8beta(R*),8aalpha))-1,2,6,7,8,8a-Hexahydro-beta,!d,6-trihydroxy-2-methyl-8-(2-methyl-1-oxobutoxy)-1-naphthaleneheptanoic Acid
    • SR-01000781259
    • PRAVASTATIN [INN]
    • DB00175
    • CS-514
    • (βR,δR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoic acid (ACI)
    • 1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-β,δ,6-trihydroxy-2-methyl-8-(2-methyl-1-oxobutoxy)-, [1S-[1α(βS*,δS*),2α,6α,8β(R*),8aα]]- (ZCI)
    • 3β-Hydroxycompactin
    • Cholestate
    • MeSH ID: D017035
    • (3R,5R)-3,5-Dihydroxy-7-((1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-(((S)-2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid
    • BRD-K60511616-236-06-3
    • インチ: 1S/C23H36O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28)/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1
    • InChIKey: TUZYXOIXSAXUGO-PZAWKZKUSA-N
    • ほほえんだ: C([C@H]1[C@@H](C)C=CC2[C@@H]1[C@H](C[C@@H](C=2)O)OC(=O)[C@@H](C)CC)C[C@@H](O)C[C@@H](O)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 446.22800
  • どういたいしつりょう: 446.228048
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 31
  • 回転可能化学結合数: 11
  • 複雑さ: 662
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 127

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • 密度みつど: 1.21
  • ゆうかいてん: 171.2-173 °C
  • ふってん: 634.5°C at 760 mmHg
  • フラッシュポイント: 213.2 °C
  • 屈折率: 1.554
  • ようかいど: H2O: 19 mg/mL
  • PSA: 127.12000
  • LogP: 1.10570

Pravastatin セキュリティ情報

  • シグナルワード:Danger
  • 危害声明: H228-H314-H410
  • 警告文: P210-P273-P305+P351+P338-P310
  • WGKドイツ:2
  • 危険カテゴリコード: 11-34
  • セキュリティの説明: S16-S26-S36/37/39-S45
  • RTECS番号:QJ7185000
  • 危険物標識: F C
  • ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
  • 危険レベル:9
  • リスク用語:R11; R34
  • 包装グループ:

Pravastatin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci11982-200mg
Pravastatin
81093-37-0 98%
200mg
¥964.00 2023-09-09
Key Organics Ltd
KS-5015-1MG
Pravastatin
81093-37-0 >97%
1mg
£41.00 2025-02-08
Key Organics Ltd
KS-5015-5MG
Pravastatin
81093-37-0 >97%
5mg
£63.00 2025-02-08
Key Organics Ltd
KS-5015-10MG
Pravastatin
81093-37-0 >97%
10mg
£87.00 2025-02-08
A2B Chem LLC
AB52240-1mg
(βR,δR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoic acid
81093-37-0 >97%
1mg
$207.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-222188-50mg
Pravastatin,
81093-37-0 >96%
50mg
¥880.00 2023-09-05
A2B Chem LLC
AB52240-100mg
(βR,δR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoic acid
81093-37-0
100mg
$345.00 2024-04-19
1PlusChem
1P003A34-25mg
(βR,δR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoic acid
81093-37-0
25mg
$323.00 2025-02-19
Aaron
AR003ABG-25mg
(βR,δR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoic acid
81093-37-0
25mg
$413.00 2025-01-21
1PlusChem
1P003A34-500mg
(βR,δR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoic acid
81093-37-0 98+%
500mg
$884.00 2025-03-21

Pravastatin 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: NAD ,  NADH ,  Oxygen
リファレンス
Engineering of a hybrid biotransformation system for cytochrome P450sca-2 in Escherichia coli
Ba, Lina; et al, Biotechnology Journal, 2013, 8(7), 785-793

Pravastatin Raw materials

Pravastatin Preparation Products

Pravastatin 関連文献

Pravastatinに関する追加情報

Pravastatin (CAS No. 81093-37-0): A Comprehensive Overview of Its Mechanism, Applications, and Recent Research Developments

Pravastatin, a compound with the chemical name Pravastatin and the CAS number CAS No. 81093-37-0, is a widely recognized statin medication primarily used for the management of hypercholesterolemia. As one of the first non-synthetic statins to gain approval for clinical use, it has played a pivotal role in cardiovascular disease prevention and treatment. This introduction delves into the pharmacological properties, therapeutic applications, and recent advancements in research related to Pravastatin.

The chemical structure of Pravastatin is characterized by a lactone ring and a hydroxymethyl group, which contribute to its potent HMG-CoA reductase inhibition. This enzyme inhibition is the cornerstone of its mechanism of action, as it significantly reduces the synthesis of mevalonate, a precursor to cholesterol. By lowering intracellular cholesterol levels, Pravastatin enhances the expression of LDL receptors on hepatocytes, thereby promoting the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.

One of the most compelling attributes of Pravastatin is its favorable safety profile compared to other statins. Clinical trials have consistently demonstrated its efficacy in reducing cardiovascular events without a significant increase in adverse effects. For instance, large-scale studies such as the West of Scotland Coronary Prevention Study (WOSCOPS) and the Scandinavian Simvastatin Survival Study (4S) have provided robust evidence supporting its role in primary and secondary prevention of cardiovascular diseases.

In recent years, research on Pravastatin has expanded beyond its traditional cholesterol-lowering applications. Emerging studies have explored its potential anti-inflammatory and antioxidant properties. A notable finding is its ability to modulate inflammatory pathways, particularly in conditions like atherosclerosis. For example, research indicates that Pravastatin can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby contributing to plaque stabilization and reducing the risk of thrombotic events.

Moreover, Pravastatin has shown promise in non-cardiovascular indications. Preliminary studies have suggested its potential role in neuroprotection, particularly in patients with Alzheimer's disease and other cognitive impairments. The hypothesis is that by reducing oxidative stress and inflammation, Pravastatin may slow down neurodegenerative processes. While further research is needed to confirm these findings, they highlight the compound's multifaceted therapeutic potential.

The pharmacokinetic profile of Pravastatin is another area of interest. Unlike many statins that require liver metabolism via cytochrome P450 enzymes, Pravastatin undergoes minimal metabolism in the liver. This characteristic allows for a higher fraction of unchanged drug to reach systemic circulation, contributing to its predictable pharmacological effects. Additionally, it exhibits linear pharmacokinetics over a wide dose range, making it easier to titrate dosages based on patient response.

Recent advancements in drug delivery systems have also enhanced the therapeutic utility of Pravastatin. Nanotechnology-based formulations have been developed to improve bioavailability and target specificity. For instance, lipid nanoparticles have been employed to enhance cellular uptake and reduce systemic side effects. These innovations hold promise for optimizing therapeutic outcomes while minimizing adverse reactions.

The clinical significance of Pravastatin is further underscored by its cost-effectiveness compared to newer statins on the market. Despite being one of the earlier approved statins, it remains a first-line treatment option for many healthcare providers due to its proven efficacy and favorable cost-benefit ratio. This makes it particularly accessible for patients in developing countries where healthcare budgets are often limited.

In conclusion, Pravastatin (CAS No. 81093-37-0) continues to be a cornerstone medication in cardiovascular therapy due to its potent cholesterol-lowering effects and favorable safety profile. Recent research has expanded our understanding of its mechanisms beyond mere cholesterol reduction, highlighting its anti-inflammatory and antioxidant properties. As ongoing studies explore new applications and delivery systems, Pravastatin remains at the forefront of therapeutic innovation in medicine.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量